Product packaging for 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole(Cat. No.:CAS No. 55432-05-8)

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole

Cat. No.: B3024883
CAS No.: 55432-05-8
M. Wt: 268.74 g/mol
InChI Key: KIJMYHFMHWASDT-UHFFFAOYSA-N
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Description

Chemical Profile: 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole is an organic compound with the molecular formula C 16 H 13 ClN 2 and a molecular weight of 268.74 g/mol . It is characterized by a pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a chloromethyl group at the 4 position, which serves as a reactive handle for further synthetic modifications . Research Applications and Value: As a derivative of the 1,3-diphenyl-1H-pyrazole scaffold, this compound is a valuable building block in medicinal and organic chemistry . The pyrazole nucleus is a privileged structure in drug discovery, found in numerous pharmacological agents with diverse activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . The reactive chloromethyl group allows researchers to easily functionalize the molecule, facilitating its use as a precursor for the synthesis of more complex molecular hybrids. For instance, similar pyrazole structures have been utilized to create novel antimicrobial agents active against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Its primary research value lies in its versatility as an intermediate for constructing compounds with potential biological activity. Handling and Safety: This compound should be handled with care. It carries the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn, and it is recommended to be stored under an inert atmosphere at 2-8°C . Usage Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN2 B3024883 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole CAS No. 55432-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMYHFMHWASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368146
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55432-05-8
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole

Precursor Synthesis Pathways

The successful synthesis of the target compound is critically dependent on the efficient preparation of its immediate precursors. The primary route involves the formation of a pyrazole-4-carbaldehyde, which is then reduced to a hydroxymethyl intermediate.

The hydroxymethyl precursor, (1,3-diphenyl-1H-pyrazol-4-yl)methanol, is typically prepared through the chemical reduction of its corresponding aldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis, effectively converting a carbonyl group into a primary alcohol.

Commonly, a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) is employed for this purpose. The reaction is generally carried out in an alcoholic solvent, like methanol (B129727) or ethanol (B145695), at room temperature. The aldehyde is dissolved in the solvent, and the reducing agent is added portion-wise. The reaction proceeds with high yield and selectivity, affording the desired (1,3-diphenyl-1H-pyrazol-4-yl)methanol upon completion and subsequent workup. This alcohol is the direct precursor for the final chlorination step.

A crucial intermediate in this synthetic sequence is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The most prevalent and efficient method for its synthesis is the Vilsmeier-Haack reaction. wisdomlib.orgekb.eg This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1,3-diphenyl-1H-pyrazole core.

The process typically starts from an appropriate acetophenone (B1666503) phenylhydrazone, which serves as the substrate for the pyrazole (B372694) ring formation and subsequent formylation. The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction involves the electrophilic substitution of the pyrazole ring at the 4-position by the Vilsmeier reagent, followed by hydrolysis during the workup phase to yield the final carbaldehyde. The reaction mixture is typically heated to facilitate the conversion. ekb.eg

Table 1: Vilsmeier-Haack Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
PrecursorReagentsKey Reaction ConditionsProductReported Yield
Acetophenone PhenylhydrazonePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Reflux for 6 hours at 70-80°C, followed by hydrolysis. ekb.eg1,3-diphenyl-1H-pyrazole-4-carbaldehyde80% ekb.eg

Direct Halogenation Strategies to Access 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole

With the hydroxymethyl precursor in hand, the final step is the conversion of the alcohol functional group to a chloromethyl group. This is achieved through direct halogenation.

The transformation of (1,3-diphenyl-1H-pyrazol-4-yl)methanol into this compound is a nucleophilic substitution reaction. While various chlorinating agents can be used, a common and effective method involves reacting the alcohol with thionyl chloride (SOCl₂). chemicalbook.com This reagent readily converts primary alcohols to their corresponding alkyl chlorides with gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0°C and allowing the mixture to warm to room temperature. chemicalbook.com

Alternatively, the activation of the alcohol can be achieved using a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. This converts the hydroxyl group into a good leaving group (mesylate or tosylate). Subsequent reaction with a chloride source, like lithium chloride, would then yield the desired this compound.

Table 2: Representative Chlorination of a Pyrazole-Methanol Derivative
Starting MaterialReagentSolventTemperature ConditionsProductReported Yield
[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanolThionyl chloride (SOCl₂)Dichloromethane0°C to 20°C chemicalbook.com3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole95% chemicalbook.com

Advanced Synthetic Techniques and Methodological Innovations

The field of chemical synthesis is continuously evolving, with a focus on developing safer, more efficient, and scalable processes. Flow chemistry represents a significant advancement in this area.

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net This technology offers numerous advantages, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles. researchgate.net

For pyrazole synthesis, which often involves hazardous intermediates like hydrazines or diazo compounds, flow chemistry provides a significant safety benefit by generating and consuming these reactive species in situ, thereby avoiding their accumulation and storage. nih.govnih.gov Multi-step syntheses can be "telescoped" into a single, continuous operation, reducing manual handling and purification steps. nih.gov Researchers have successfully developed flow-based systems for various pyrazole-forming reactions, including Knorr-type cyclocondensations and 1,3-dipolar cycloadditions. mdpi.commit.edu These methods often lead to higher yields, increased product purity, and a more sustainable manufacturing process. mdpi.comresearchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazoles
FeatureBatch SynthesisContinuous Flow Synthesis
Safety Can involve isolation and storage of hazardous intermediates (e.g., hydrazines). nih.govAllows for in situ generation and consumption of reactive intermediates, enhancing safety. nih.govnih.gov
Scalability Scaling up can be challenging due to heat transfer limitations and safety concerns.More easily scalable by extending operation time or using larger reactors ("scaling out"). mdpi.com
Process Control Less precise control over temperature and mixing.Excellent control over reaction parameters, leading to better reproducibility and yields. researchgate.net
Efficiency Often requires multiple steps with isolation and purification of intermediates.Enables telescoped, multi-step reactions in a single continuous process. nih.govmit.edu

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a significant tool in chemical research, offering considerable advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyrazole derivatives. nih.govdergipark.org.tr This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to a dramatic reduction in reaction times, increased product yields, and often, higher purity of the final products. nih.govresearchgate.net The application of microwave energy is aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. researchgate.netbohrium.com

In the context of pyrazole synthesis, microwave irradiation has been effectively employed to accelerate the condensation reactions that form the core pyrazole ring. For instance, the synthesis of pyrazoline derivatives, which are precursors to pyrazoles, has been achieved through the condensation of α,β-unsaturated ketones (chalcones) and phenylhydrazine (B124118) under microwave irradiation. researchgate.net This method significantly shortens the reaction duration from hours to minutes. nih.gov

One study detailed the microwave-assisted synthesis of 4-(chloromethyl)-2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl) phenol (B47542) using an anionic resin as a heterogeneous catalyst. researchgate.net The use of microwave heating in this cyclo-condensation reaction was reported to enhance the yield and reduce the reaction time compared to traditional thermal methods. researchgate.net The resin catalyst is also reusable, adding to the environmental benefits of the procedure. researchgate.net

The enhanced efficiency of microwave-assisted synthesis is clearly demonstrated when compared with conventional reflux methods. For a series of pyrazole-oxadiazole hybrids, microwave synthesis reduced the reaction time from 7–9 hours to just 9–10 minutes, with a corresponding increase in product yield from a range of 65–80% to 79–92%. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazole Derivatives nih.gov
CompoundConventional Method (Reflux)Microwave-Assisted Method
Time (h) Yield (%) Time (min) Yield (%)
4a 772985
4b 8751088
4c 7.568982
4d 9651079
4e 8809.592

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives from three or more starting materials in a single synthetic operation. mdpi.combeilstein-journals.org These reactions are characterized by their pot, atom, and step economy (PASE), making them a cornerstone of modern organic and medicinal chemistry. mdpi.com By combining several reaction steps into one pot without isolating intermediates, MCRs reduce waste, save time, and minimize the use of solvents and reagents. rsc.org

The synthesis of the pyrazole core often builds upon the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgslideshare.net MCR strategies expand on this by generating the necessary 1,3-dielectrophile intermediates in situ. beilstein-journals.org For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org In this process, the aldehyde and β-ketoester first react to form an α,β-unsaturated ketone (a chalcone (B49325) derivative) via a Knoevenagel condensation, which then undergoes a Michael addition with the hydrazine, followed by cyclization and dehydration to yield the final pyrazole product. rsc.org

Various MCRs have been developed for pyrazole synthesis:

Three-component reactions: A common strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid, to produce highly substituted pyrazoles. beilstein-journals.org Another three-component approach involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which notably forms the N-N bond during the reaction, thus avoiding the direct use of potentially hazardous hydrazine reagents. nih.gov

Four-component reactions: These reactions allow for even greater molecular complexity to be generated in a single step. An example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, catalyzed by sodium gluconate. rsc.org

These MCR strategies offer a modular and versatile platform for creating diverse libraries of pyrazole derivatives by simply varying the starting components. mdpi.comnih.gov

Table 2: Examples of Multicomponent Reaction Strategies for Pyrazole Synthesis
Reaction TypeComponentsKey FeaturesReference
Three-ComponentAldehydes, β-ketoesters, HydrazinesIn situ generation of 1,3-dielectrophiles; builds on Knorr synthesis. beilstein-journals.org
Three-ComponentAlkynes, Nitriles, Ti imido complexesAvoids direct use of hydrazine reagents by forming the N-N bond oxidatively. nih.gov
Four-ComponentAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateCreates fused pyrazole systems (e.g., pyrano[2,3-c]pyrazoles) in a single step. mdpi.comrsc.org

Reaction Mechanism Elucidation for Synthetic Transformations

The most fundamental reaction for forming the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. slideshare.netrsc.org The elucidation of its mechanism has been a subject of detailed kinetic and spectroscopic studies. rsc.orgresearchgate.net

The widely accepted mechanism proceeds through the following key steps:

Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. slideshare.netrsc.org This step is often acid-catalyzed.

Imine/Hydrazone Formation: The resulting hemiaminal intermediate quickly dehydrates to form a hydrazone or an enamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a five-membered heterocyclic ring intermediate, often a hydroxylpyrazolidine. rsc.orgresearchgate.net

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxylpyrazolidine intermediate. This elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic pyrazole ring. rsc.org This dehydration is generally considered the rate-determining step of the reaction under neutral pH conditions. rsc.org

When an unsymmetrical 1,3-diketone is used, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. rsc.org The regioselectivity is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents on the diketone. rsc.org

Recent investigations using transient flow methods have revealed that the kinetics of the Knorr synthesis can be more complex than previously understood. rsc.org These studies have identified the involvement of unexpected intermediates, such as a di-addition product where two hydrazine molecules react with one diketone molecule, and have also suggested the presence of autocatalytic pathways. rsc.org

For the synthesis of this compound specifically, the pyrazole ring is typically formed first. The substituent at the C4 position is introduced subsequently. A common method for this is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate the C4 position of the 1,3-diphenyl-1H-pyrazole ring, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. wisdomlib.org This aldehyde precursor is then converted to the final chloromethyl product, likely through a two-step sequence involving reduction of the aldehyde to the corresponding alcohol, followed by chlorination with a reagent such as thionyl chloride (SOCl₂).

Reactivity and Chemical Transformations of 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Center

The primary mode of reactivity for 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole involves the displacement of the chloride ion by a wide range of nucleophiles. The electron-rich nature of the pyrazole (B372694) ring can influence the reactivity of the benzylic-like chloromethyl group, facilitating these substitution reactions.

Formation of Nitrogen-Containing Derivatives (e.g., Imidazoles, Triazoles)

The synthesis of pyrazole-imidazole and pyrazole-triazole hybrids is a significant area of research, as these combined heterocyclic systems often exhibit enhanced biological activities. The reaction of this compound with nitrogen-containing heterocycles like imidazole (B134444) and triazole proceeds through a standard SN2 mechanism. In these reactions, the nitrogen atom of the imidazole or triazole ring acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

For instance, the reaction with imidazole in the presence of a suitable base to neutralize the generated HCl leads to the formation of 4-((imidazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole. Similarly, reaction with 1,2,4-triazole (B32235) under basic conditions yields 4-((1H-1,2,4-triazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to ensure complete reaction.

A notable application of this reactivity is in the synthesis of more complex molecules, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives, which have been investigated for their potential cytotoxic activities.

NucleophileProductReaction Conditions
Imidazole4-((Imidazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazoleBase (e.g., K2CO3), DMF, Heat
1,2,4-Triazole4-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazoleBase (e.g., NaH), THF, RT
Sodium Azide (B81097)4-(Azidomethyl)-1,3-diphenyl-1H-pyrazoleAcetone/Water, Reflux

Reactions with Oxygen, Sulfur, and Other Nucleophiles

Beyond nitrogen nucleophiles, the chloromethyl group readily reacts with a variety of other nucleophilic species. Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, lead to the formation of ether linkages. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 4-(methoxymethyl)-1,3-diphenyl-1H-pyrazole.

Similarly, sulfur nucleophiles, like thiolates, can be employed to introduce thioether functionalities. The reaction with sodium thiophenoxide, for example, would produce 4-((phenylthio)methyl)-1,3-diphenyl-1H-pyrazole. These reactions are also typically performed in polar aprotic solvents.

Other nucleophiles, such as cyanide or azide ions, can also be used to introduce further functional handles for subsequent chemical modifications. The reaction with sodium azide, for instance, produces 4-(azidomethyl)-1,3-diphenyl-1H-pyrazole, a key intermediate for the synthesis of triazoles via "click chemistry".

Oxidation Reactions of the Chloromethyl Group

The chloromethyl group of this compound can be oxidized to the corresponding aldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This transformation is a crucial step in the synthesis of many biologically active pyrazole derivatives. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Commonly used methods include the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide to generate the formyl group directly from the corresponding acetophenone (B1666503) phenylhydrazone precursor. While not a direct oxidation of the chloromethyl group, it represents a key synthetic route to the aldehyde. Direct oxidation of the chloromethyl group can be achieved using reagents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) under controlled conditions to avoid over-oxidation to the carboxylic acid.

Reduction Reactions of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, yielding 4-methyl-1,3-diphenyl-1H-pyrazole. This transformation is typically achieved through catalytic hydrogenation. The reaction involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. This process effectively removes the chlorine atom and replaces it with a hydrogen atom. Alternative reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed for this reduction.

Cross-Coupling Reactions for Further Functionalization

While the chloromethyl group itself is not a typical substrate for direct cross-coupling reactions like Suzuki or Heck, it can be converted into a more suitable functional group for such transformations. For instance, conversion to the corresponding organometallic reagent, such as a Grignard or organozinc species, would enable its participation in cross-coupling reactions. However, a more common strategy involves the initial conversion of the chloromethyl group to a different halide, such as an iodide, to enhance its reactivity in palladium-catalyzed cross-coupling reactions.

Alternatively, the aldehyde, obtained from the oxidation of the chloromethyl group, can be used as a precursor for various carbon-carbon bond-forming reactions. For example, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce alkenyl substituents.

Regioselectivity and Chemoselectivity in Derivatization

The reactions involving the this compound scaffold generally exhibit high regioselectivity, with transformations occurring specifically at the chloromethyl group. This is due to the inherent reactivity of the C-Cl bond at the benzylic-like position, which is significantly more susceptible to nucleophilic attack and other transformations compared to the relatively inert C-H bonds of the pyrazole and phenyl rings.

Chemoselectivity becomes a more critical consideration when additional functional groups are present on the phenyl rings of the molecule. In such cases, the reaction conditions must be carefully chosen to ensure that the desired transformation occurs exclusively at the chloromethyl center without affecting other sensitive functionalities. For instance, when performing a reduction, a mild reducing agent might be necessary to avoid the reduction of a nitro group on one of the phenyl rings. Similarly, in nucleophilic substitution reactions, the choice of base and solvent can be crucial to prevent undesired side reactions with other functional groups. The inherent stability of the pyrazole ring itself generally prevents it from participating in the reactions targeting the chloromethyl group under typical conditions. nih.gov

Mechanistic Studies of Reactivity Pathways

The reactivity of this compound is primarily centered around the C4-attached chloromethyl group. This functional group serves as a key site for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functionalities onto the pyrazole core. Mechanistic studies of these transformations, while not extensively detailed in the literature for this specific molecule, can be understood by applying fundamental principles of physical organic chemistry. The predominant reaction pathways involve nucleophilic substitution, which can proceed through either a concerted bimolecular mechanism (SN2) or a stepwise unimolecular mechanism (SN1).

The specific pathway is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the electronic and steric environment of the electrophilic carbon center. The pyrazole ring, with its aromatic character and resident nitrogen atoms, along with the phenyl substituents, plays a crucial role in influencing the stability of potential intermediates and transition states, thereby directing the course of the reaction.

Nucleophilic Substitution Reactions: SN1 vs. SN2 Pathways

The chloromethyl group in this compound is a primary alkyl halide, as the carbon atom bonded to the chlorine is attached to only one other carbon atom (of the pyrazole ring). Generally, primary alkyl halides strongly favor the SN2 mechanism due to the low steric hindrance around the electrophilic carbon, which allows for backside attack by a nucleophile.

SN2 Mechanism: In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. This backside attack leads to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction proceeds in a single, concerted step, and the rate of the reaction is dependent on the concentrations of both the substrate and the nucleophile.

SN1 Mechanism: An SN1 mechanism, on the other hand, involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. In the second step, this carbocation is rapidly attacked by a nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is favored by the formation of a stable carbocation intermediate and the use of polar protic solvents.

For this compound, while the primary nature of the halide suggests an SN2 pathway, the potential for resonance stabilization of a carbocation intermediate by the adjacent pyrazole ring and the phenyl groups could introduce the possibility of an SN1 pathway under certain conditions (e.g., with a weak nucleophile in a polar protic solvent). The lone pairs on the pyrazole nitrogen atoms and the π-systems of the phenyl rings could delocalize the positive charge of a potential carbocation at the 4-methyl position.

A comparative analysis of the factors influencing the choice between SN1 and SN2 pathways for this compound is presented in the table below.

FeatureSN1 PathwaySN2 PathwayRelevance to this compound
Substrate Favored by tertiary > secondary alkyl halides.Favored by methyl > primary > secondary alkyl halides.As a primary halide, an SN2 pathway is strongly favored.
Carbocation Stability Requires a stable carbocation intermediate.No carbocation intermediate is formed.The pyrazole and phenyl rings could potentially stabilize a primary carbocation through resonance, making an SN1 pathway plausible under specific conditions.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻).The choice of nucleophile will be a critical determinant of the reaction mechanism.
Solvent Favored by polar protic solvents (e.g., water, ethanol).Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).The reaction conditions, particularly the solvent, will significantly influence the operative pathway.
Stereochemistry Results in racemization if the starting material is chiral.Results in inversion of configuration at a chiral center.Not directly applicable as the electrophilic carbon is not a stereocenter.
Reaction Rate Rate = k[Substrate]Rate = k[Substrate][Nucleophile]Kinetic studies would be required to definitively determine the reaction order and thus the mechanism.

Detailed Research Findings

While specific kinetic and computational studies on the mechanistic pathways of this compound are not extensively documented, research on the synthesis of various derivatives provides indirect evidence of its reactivity. For instance, the successful synthesis of compounds through the reaction of this compound with various nucleophiles in polar aprotic solvents is indicative of an SN2 mechanism.

For example, the reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) would be expected to proceed via an SN2 pathway to yield 4-(azidomethyl)-1,3-diphenyl-1H-pyrazole. The azide ion is a strong nucleophile, and DMF is a polar aprotic solvent, both of which favor the SN2 mechanism.

Conversely, solvolysis in a polar protic solvent like ethanol (B145695), particularly in the absence of a strong nucleophile, might proceed through an SN1-like mechanism. In this scenario, the slow dissociation of the chloride ion would be facilitated by the solvent's ability to solvate both the resulting carbocation and the chloride anion. The subsequent attack by an ethanol molecule would lead to the formation of 4-(ethoxymethyl)-1,3-diphenyl-1H-pyrazole.

Computational studies on similar heterocyclic systems have shown that the energy barrier for the formation of a primary carbocation can be significant, even with potential resonance stabilization. Therefore, it is highly probable that for most synthetic applications involving moderately to strongly nucleophilic reagents, the reactivity of this compound is dominated by the SN2 pathway. Definitive elucidation of the mechanistic nuances would, however, necessitate detailed kinetic studies and computational modeling of the reaction coordinates for various nucleophiles and solvent systems.

Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For instance, in various 1,3-diphenyl-1H-pyrazole derivatives, the aromatic protons of the two phenyl rings typically appear as multiplets in the range of δ 7.20-7.90 ppm. rsc.orgwisdomlib.org The proton at the 5-position of the pyrazole (B372694) ring, if present, would resonate as a singlet. In the case of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole, the C5-proton signal is anticipated to appear as a singlet, likely in the downfield region of the aromatic signals due to the electronic environment of the heterocyclic ring.

The most characteristic signal for this compound would be that of the methylene (B1212753) protons (CH₂Cl). This signal is expected to appear as a singlet, typically in the range of δ 4.50-5.50 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyrazole ring. researchgate.net For example, in a series of synthesized pyrazole derivatives, the methylene protons of a CH₂ group attached to the pyrazole ring were observed as a singlet at approximately δ 4.50 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Phenyl Rings)7.20 - 7.90Multiplet
Pyrazole C5-H~7.00 - 8.00Singlet
Chloromethyl Protons (CH₂Cl)4.50 - 5.50Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for the carbons of the phenyl rings, the pyrazole ring, and the chloromethyl group are expected.

Based on data from related pyrazole derivatives, the phenyl carbons are expected to resonate in the typical aromatic region of δ 125.0-140.0 ppm. rsc.orgwisdomlib.org The carbons of the pyrazole ring will have characteristic chemical shifts, with the C3 and C5 carbons appearing further downfield due to their attachment to nitrogen atoms. The C4 carbon, substituted with the chloromethyl group, will also have a specific resonance. In a similar pyrazole structure, the pyrazole ring carbons appeared at δ 152.0, 140.3, and 105.9 ppm. rsc.org

The carbon of the chloromethyl group (CH₂Cl) is anticipated to appear in the range of δ 40.0-50.0 ppm. This upfield shift relative to the aromatic carbons is characteristic of sp³-hybridized carbons attached to an electronegative atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Phenyl Rings)125.0 - 140.0
Pyrazole C3~150.0 - 155.0
Pyrazole C4~110.0 - 120.0
Pyrazole C5~130.0 - 140.0
Chloromethyl Carbon (CH₂Cl)40.0 - 50.0

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₆H₁₃ClN₂, the expected monoisotopic mass is approximately 268.0767 g/mol . nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 268, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately 32% of the [M]⁺ peak intensity).

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. For a related brominated pyrazole derivative, C₁₆H₁₂BrClN₂, the calculated m/z for [M+H]⁺ was 346.9945, and the found value was 346.9941, demonstrating the precision of this technique. rsc.org

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed, including [M+H]⁺ at m/z 269.08400 and [M+Na]⁺ at m/z 291.06594. nih.gov

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Hyphenated techniques, such as LC-MS, combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products.

In the synthesis of pyrazole derivatives, LC-MS is often used to monitor the progress of a reaction and to confirm the mass of the isolated products. rsc.org For pyrazoles that are small and polar, specialized LC methods, such as the use of ion-pair reagents, can be employed to improve retention on reversed-phase columns, allowing for better separation from the sample matrix before introduction into the mass spectrometer. nist.gov An LC-MS analysis of this compound would provide its retention time, which is a characteristic property under specific chromatographic conditions, and a mass spectrum to confirm its identity.

Computational Chemistry and Theoretical Investigations of 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern chemical research, offering a detailed view of molecular structure and properties at the electronic level.

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for investigating the electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net This approach allows for the accurate calculation of molecular geometries, electronic distributions, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjcsp.org.pk

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov For pyrazole derivatives, DFT calculations can elucidate how different substituents affect the electronic structure. For instance, studies on related compounds like 4-chloro-1H-pyrazole have utilized DFT to analyze these orbitals and the molecule's electrostatic potential, which indicates regions prone to nucleophilic or electrophilic attack. researchgate.net

Another key application of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Such information is invaluable for predicting how 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole might interact with other molecules, including biological targets or reagents.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazole Derivative Calculated via DFT This table presents example data typical of DFT calculations on pyrazole systems to illustrate the type of information generated. The values are representative and not specific to this compound.

ParameterEnergy (eV)Description
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.5 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods have proven effective in forecasting vibrational (IR) and nuclear magnetic resonance (NMR) spectra for pyrazole compounds. researchgate.net

For example, theoretical studies on 4-halogenated-1H-pyrazoles have shown a good correlation between calculated and experimental ¹H NMR chemical shifts. mdpi.com DFT calculations can predict how the electronic environment of each proton is affected by the molecular structure, leading to specific chemical shifts. mdpi.com Similarly, computational methods can predict the frequencies of vibrational modes in an IR spectrum, corresponding to the stretching and bending of specific bonds within the molecule. nih.gov For this compound, such calculations could help assign the signals in its ¹H and ¹³C NMR spectra and identify characteristic peaks in its IR spectrum, such as those for C-H, C=N, and C-Cl bonds.

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for a Related 4-Halopyrazole Data adapted from studies on 4-halogenated-1H-pyrazoles to demonstrate the predictive power of DFT for spectroscopic analysis. mdpi.com

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
N-H 11.579.78
C3-H / C5-H 7.757.63

Molecular Modeling and Simulation

While quantum mechanics provides a static picture of electronic structure, molecular modeling and simulation techniques explore the dynamic nature of molecules.

The molecule this compound possesses considerable conformational flexibility due to the rotation of its two phenyl rings and the chloromethyl group. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and dynamic behavior of such molecules. eurasianjournals.com

MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a view of how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent). For this compound, these simulations could reveal the preferred orientations of the phenyl rings relative to the central pyrazole core and the rotational freedom of the chloromethyl group. Understanding these dynamics is essential, as the molecule's conformation can significantly influence its reactivity and biological activity.

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and predict reaction rates. mdpi.com

For this compound, the chloromethyl group is a reactive site susceptible to nucleophilic substitution reactions. Theoretical modeling could be used to investigate the mechanisms of these reactions. For example, DFT calculations could determine whether a substitution reaction proceeds through a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism by locating the relevant transition states and intermediates. Such analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone. Studies on the reactivity of other pyrazole systems have successfully used computational modeling to understand reaction mechanisms and predict outcomes. mdpi.commit.edu

Application of Advanced In Silico Methodologies in Pyrazole Chemistry

The computational techniques described above are part of a broader suite of in silico methodologies that are transforming research in pyrazole chemistry, particularly in the field of drug design. nih.govx-mol.com Pyrazole scaffolds are considered "privileged structures" because they appear in numerous pharmacologically active compounds. mdpi.com

Advanced computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and virtual screening are routinely applied to pyrazole derivatives. nih.govx-mol.com Molecular docking predicts how a molecule like this compound might bind to the active site of a protein, which is the first step in designing new drugs. nih.gov QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity, helping to identify key molecular features for potency and selectivity. ej-chem.org

The integration of these advanced in silico methods with experimental synthesis and testing accelerates the discovery and optimization of new pyrazole-based therapeutic agents. eurasianjournals.comnih.gov

Strategic Role of 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole As a Synthetic Intermediate

Construction of Complex Pyrazole-Containing Scaffolds

The primary role of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole in the construction of complex molecular architectures is to act as an electrophilic building block. The benzylic-like chloride is readily displaced by a variety of nucleophiles, enabling the covalent linkage of the 1,3-diphenyl-1H-pyrazole moiety to other molecular fragments. This straightforward alkylation chemistry is a powerful tool for creating intricate scaffolds that combine the desirable properties of the pyrazole (B372694) core with those of other chemical entities.

One key application is the synthesis of molecules where the pyrazole is connected to other heterocyclic systems. researchgate.nettubitak.gov.tr Such hybrid molecules are of great interest in drug discovery, as they can interact with multiple biological targets or exhibit enhanced biological activity. The reaction of this compound with a nucleophilic site on another heterocycle (e.g., an amine or thiol) forges a stable link, leading to the formation of a larger, more complex scaffold.

Furthermore, this intermediate is analogous to other chloromethyl-substituted pyrazoles that have been successfully employed in the synthesis of complex bioactive molecules like pyrazole nucleosides. nih.gov In these syntheses, the chloromethyl group facilitates the attachment of the pyrazole ring to a sugar moiety, demonstrating its utility in building elaborate, multi-component molecular structures. The ability to predictably link the 1,3-diphenyl-1H-pyrazole unit to other complex fragments makes it an invaluable tool for creating libraries of compounds for biological screening.

Development of Novel Polyfunctionalized Pyrazole Derivatives

The reactivity of the chloromethyl group makes this compound an excellent precursor for a diverse range of polyfunctionalized pyrazole derivatives. Through simple nucleophilic substitution reactions (SN2), the chlorine atom can be replaced by a wide variety of functional groups. This versatility allows chemists to systematically modify the C-4 position of the pyrazole ring and explore the structure-activity relationships of the resulting compounds.

A multitude of nucleophiles can be employed to generate new derivatives, each introducing a distinct functionality onto the pyrazole scaffold. For instance, reaction with amines (R-NH₂) leads to the formation of aminomethyl derivatives, which can be valuable for introducing basic centers or for further elaboration. Similarly, thiols (R-SH) yield thiomethyl ethers, and alcohols or phenols (R-OH) produce the corresponding ethers. The introduction of an azide (B81097) group (via reaction with sodium azide) provides a precursor for the synthesis of triazoles through "click" chemistry or for the generation of amines via reduction.

The following table illustrates the versatility of this compound as a synthetic intermediate by showing the types of polyfunctionalized derivatives that can be accessed.

NucleophileReagent ExampleResulting Functional GroupProduct Class
AmineR₂NH-CH₂-NR₂Aminomethyl Pyrazole
ThiolR-SH-CH₂-SRThiomethyl Pyrazole
Alcohol/Phenol (B47542)R-OH-CH₂-OREther
AzideNaN₃-CH₂-N₃Azidomethyl Pyrazole
CyanideNaCN-CH₂-CNPyrazole Acetonitrile (B52724)
CarboxylateR-COO⁻-CH₂-O-C(=O)REster
ThioacetateCH₃COS⁻-CH₂-S-C(=O)CH₃Thioester
Malonate EsterCH₂(COOEt)₂-CH₂-CH(COOEt)₂Diethyl (Pyrazolylmethyl)malonate

This ability to easily generate a library of compounds with diverse functionalities at the C-4 position from a single, readily accessible intermediate underscores the strategic value of this compound in exploratory chemical research.

Integration into Multistep Organic Synthesis Sequences

Beyond its use in single-step modifications, this compound serves as a critical link in multistep organic synthesis sequences. nih.gov The initial alkylation reaction involving the chloromethyl group is often the first step in a longer pathway designed to construct highly complex target molecules. mdpi.com The functional group introduced in this first step can be further transformed in subsequent reactions, allowing for the elaboration of the molecular structure.

For example, the synthesis of a pyrazole acetonitrile derivative via reaction with sodium cyanide introduces a nitrile group. This nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions to build additional rings. Similarly, if an azidomethyl pyrazole is formed, it can undergo a Huisgen cycloaddition with an alkyne to form a triazole ring, a common strategy in the synthesis of bioactive molecules. nih.gov

This approach allows for the strategic incorporation of the 1,3-diphenyl-1H-pyrazole core at a specific point in a synthetic route, with the newly introduced functionality serving as a pivot point for further chemical transformations. The stability of the pyrazole ring to a wide range of reaction conditions makes this intermediate compatible with many subsequent synthetic steps. This reliability is crucial for the successful execution of lengthy and complex total synthesis projects. The use of such intermediates is a cornerstone of modern synthetic strategy, enabling the efficient construction of molecules with precisely controlled architectures.

Current Challenges and Future Perspectives in 4 Chloromethyl 1,3 Diphenyl 1h Pyrazole Research

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount challenge in modern chemistry. For pyrazole (B372694) derivatives, including 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole, the focus is on minimizing waste, reducing energy consumption, and avoiding hazardous materials. researchgate.netresearchgate.net Traditional synthesis methods for pyrazoles often require significant quantities of polar solvents and acid or base catalysts. benthamdirect.com Green chemistry initiatives aim to replace these with more sustainable alternatives. nih.gov

Innovations in this area include the use of alternative energy sources like microwave and ultrasound irradiation. rsc.org Microwave-assisted synthesis, in particular, has emerged as a highly effective technique for preparing pyrazole scaffolds. benthamdirect.comdergipark.org.tr This method offers advantages such as dramatically reduced reaction times, improved product yields, and enhanced selectivity. benthamdirect.comresearchgate.net By enabling solvent-free reactions, microwave irradiation aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. researchgate.netmdpi.com

Another key area of innovation is the development and application of recyclable and eco-friendly catalysts. researchgate.net Transition-metal-free approaches are also being explored to further enhance the sustainability of pyrazole synthesis. nih.gov These modern techniques represent a significant step forward from conventional methods, which may be insufficient for certain complex syntheses. dergipark.org.tr

Green Synthesis TechniqueKey Advantages for Pyrazole SynthesisRelevant Findings
Microwave Irradiation Reduces reaction times, increases yields, allows for solvent-free conditions. benthamdirect.comresearchgate.netWidely employed for pyrazole derivatives, offering high efficiency and better thermal stability. benthamdirect.comrsc.org
Ultrasound Irradiation Provides a milder alternative to microwave heating, suitable for sensitive substrates. rsc.orgA valuable green technique, though less common than microwave-assisted methods for pyrazoles. rsc.org
Solvent-Free Conditions Minimizes the use and disposal of hazardous solvents, reducing environmental impact. researchgate.netOften combined with microwave heating to achieve high-yield cycloaddition reactions for pyrazole synthesis. mdpi.com
Recyclable Catalysts Promotes resource efficiency and reduces waste from catalytic processes. researchgate.netBio-organic catalysts have been shown to be effective and reusable for multiple reaction cycles. researchgate.net
Transition-Metal-Free Synthesis Avoids the use of potentially toxic and expensive heavy metal catalysts. nih.govTemperature-controlled electrophilic cyclization has been developed as a practical, oxidant-free method. nih.gov

Exploration of Undiscovered Reactivity and Functionalization Pathways

The this compound molecule possesses distinct sites for chemical modification: the reactive chloromethyl group and the aromatic pyrazole core. The chloromethyl group serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This pathway enables the straightforward synthesis of ethers, esters, amines, and other derivatives by replacing the chlorine atom.

Beyond simple substitution, modern synthetic methods offer more complex functionalization opportunities. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly relevant. nih.gov While research has demonstrated the utility of iodo-pyrazoles in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, nih.gov similar reactivity can be anticipated for the chloromethyl group, potentially through different catalytic systems, to connect the pyrazole scaffold to other molecular fragments.

The pyrazole ring itself can be functionalized, although this is often more challenging. The development of novel multicomponent reactions (MCRs) provides a powerful strategy for constructing complex pyrazole-containing molecules in a single step. mdpi.com These reactions offer high atom economy and efficiency, enabling the rapid generation of diverse chemical structures from simple starting materials. The exploration of cycloaddition reactions involving the pyrazole core could also unveil new pathways for creating fused heterocyclic systems. mdpi.com

Advanced Computational Tools for Predictive Synthesis and Reactivity

Advanced computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. eurasianjournals.com These in silico methods provide deep insights into molecular structure and reactivity, guiding experimental work and accelerating the discovery process. nih.govijpbs.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and vibrational frequencies of pyrazole derivatives. researchgate.netresearchgate.nettandfonline.comkfupm.edu.sa By calculating properties such as HOMO-LUMO energy gaps and molecular electrostatic potential, DFT can predict the most likely sites for electrophilic or nucleophilic attack, thereby forecasting the compound's reactivity. researchgate.net This theoretical understanding helps in designing new synthetic routes and predicting the outcomes of unknown reactions.

Molecular modeling and docking studies are also crucial, particularly in the context of designing molecules with specific interaction profiles. eurasianjournals.comnih.gov These tools allow researchers to simulate how a molecule like this compound or its derivatives might bind to a larger macromolecule, which can be essential for various applications in materials science and medicinal chemistry. nih.govekb.eg The integration of these computational approaches allows for the rational design of new pyrazole derivatives and the prediction of their physicochemical properties before committing to laboratory synthesis. ijpbs.comekb.eg

Computational ToolApplication in Pyrazole ResearchPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, molecular geometry, and vibrational frequencies. researchgate.netresearchgate.netReactivity prediction (nucleophilic/electrophilic sites), reaction mechanism elucidation, spectral data correlation. researchgate.nettandfonline.com
Molecular Docking Simulation of binding modes and affinities between pyrazole derivatives and target structures. eurasianjournals.comnih.govIdentification of potential binding interactions and estimation of binding strength. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations Exploration of the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comnih.govAssessment of the stability of molecular complexes and conformational preferences. nih.gov
In Silico ADME/Tox Prediction Computational screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.govekb.egEarly-stage assessment of drug-likeness and potential liabilities of novel derivatives. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole?

The compound is synthesized via the Vilsmeier-Haack reaction , a method highlighted in studies for intramolecular cyclization. Starting from a hydrazone derived from acetophenone and phenylhydrazine, the reaction with Vilsmeier-Haack reagent (POCl₃/DMF) yields 4-formylpyrazole. Subsequent steps involve reduction to (1,3-diphenyl-1H-pyrazol-4-yl)methanol, followed by chlorination to introduce the chloromethyl group. This method is robust for generating heterocyclic intermediates and is widely cited for its reproducibility .

Key reagents and conditions :

  • Hydrazone precursor
  • POCl₃/DMF for cyclization
  • Reduction (e.g., NaBH₄) and chlorination (e.g., SOCl₂) steps

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., chloromethyl resonance at ~4.5 ppm in ¹H NMR; C-Cl stretch in IR).
  • X-ray crystallography : Resolves molecular geometry and packing. For example, studies using SHELX and ORTEP-3 reveal planar pyrazole rings and dihedral angles between aromatic substituents (e.g., 40.08° between pyrazole and phenyl groups) .
  • Mass spectrometry : Validates molecular weight (C₁₆H₁₃ClN₂, MW 268.74).

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in a dry, ventilated container away from heat and sunlight.
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Emergency response : Immediate rinsing with water for accidental exposure; avoid inhalation of dust .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity?

X-ray studies reveal planar pyrazole rings with C–H···π interactions stabilizing the crystal lattice. The chloromethyl group’s orientation (torsion angle: −57.8°) enhances electrophilicity, facilitating nucleophilic substitution. The dihedral angle between pyrazole and phenyl rings (9.28–40.08°) affects conjugation and electronic properties, which can modulate reactivity in further synthetic applications (e.g., Knoevenagel condensations) .

Crystallographic Data :

ParameterValue
Space groupP21/c
a, b, c (Å)10.7841, 11.0582, 21.4820
β (°)113.359
V (ų)2351.82

Q. What methodological challenges arise in analyzing contradictory spectral or crystallographic data?

Discrepancies may stem from:

  • Dynamic effects in solution (NMR) vs. static crystal structures (X-ray).
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter unit cell parameters.
  • Sample purity : Impurities (e.g., residual solvents) distort spectroscopic signals. Cross-validation via multiple techniques (e.g., HPLC, DSC) is recommended .

Q. How can computational modeling complement experimental studies on this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
  • Molecular docking : Explore interactions with biological targets (e.g., enzymes) if pharmacological studies are pursued.
  • MD simulations : Model stability under varying solvent/temperature conditions. While not directly referenced in evidence, these approaches are standard for pyrazole derivatives .

Applications in Advanced Synthesis

Q. What are the key intermediates derived from this compound?

  • Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate : Synthesized via oxidation of the chloromethyl group, critical for Knoevenagel condensations with aldehydes .
  • Acrylic acid derivatives : Formed through condensation (e.g., with 3-bromobenzaldehyde), though yields may vary due to steric hindrance from aryl groups .

Q. What role does this compound play in studying structure-activity relationships (SAR)?

While direct SAR data is limited, related pyrazolines exhibit anti-inflammatory and antimicrobial activities. The chloromethyl group’s electrophilicity makes it a candidate for covalent inhibitor design, though toxicity studies are necessary before biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.